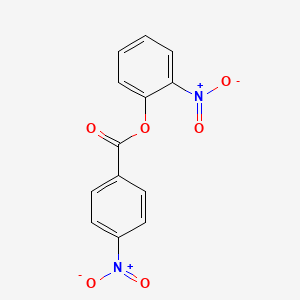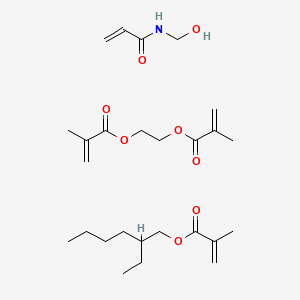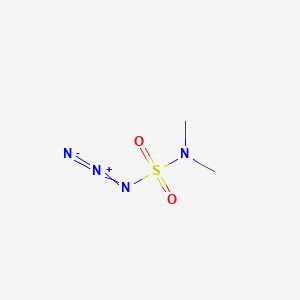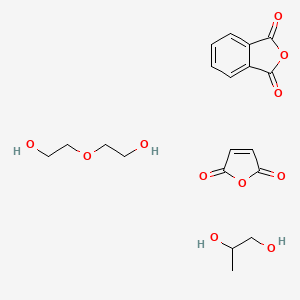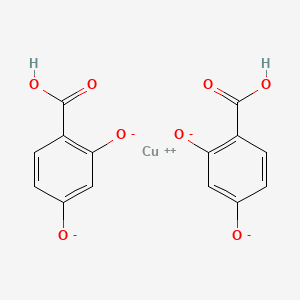
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) is a coordination compound where copper is complexed with two 4-hydroxysalicylate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) typically involves the reaction of copper(II) salts with 4-hydroxysalicylic acid under controlled conditions. One common method is to dissolve copper(II) sulfate in water and then add an aqueous solution of 4-hydroxysalicylic acid. The mixture is stirred and heated to facilitate the formation of the complex. The resulting product is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The hydroxyl groups on the salicylate ligands can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the copper center.
Nucleophiles: Ammonia or other amines can be used in substitution reactions to replace the hydroxyl groups.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while substitution reactions may yield new coordination compounds with different ligands.
科学的研究の応用
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: The compound’s potential biological activity is of interest, particularly its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in medical applications, such as antimicrobial agents or enzyme inhibitors.
Industry: The compound’s unique properties make it a candidate for use in catalysis and material science.
作用機序
The mechanism of action of Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) involves its ability to interact with various molecular targets. The copper center can coordinate with different ligands, influencing the compound’s reactivity and stability. The hydroxyl groups on the salicylate ligands can form hydrogen bonds and participate in other interactions, affecting the compound’s overall behavior.
類似化合物との比較
Similar Compounds
Bis(4-hydroxycoumarin) derivatives: These compounds also contain hydroxyl groups and exhibit similar coordination chemistry.
Copper(II) salicylate: Another copper complex with salicylate ligands, but without the hydroxyl groups.
Uniqueness
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) is unique due to the presence of both hydroxyl and salicylate groups, which provide distinct chemical properties and reactivity
特性
CAS番号 |
32628-05-0 |
|---|---|
分子式 |
C14H8CuO8-2 |
分子量 |
367.75 g/mol |
IUPAC名 |
copper;4-carboxybenzene-1,3-diolate |
InChI |
InChI=1S/2C7H6O4.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-4 |
InChIキー |
UCPROVVOIQFRKZ-UHFFFAOYSA-J |
正規SMILES |
C1=CC(=C(C=C1[O-])[O-])C(=O)O.C1=CC(=C(C=C1[O-])[O-])C(=O)O.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



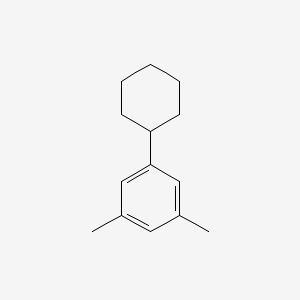
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)


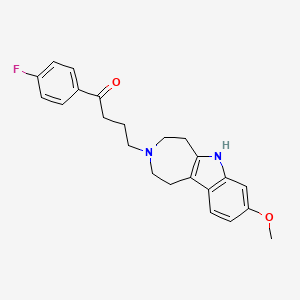
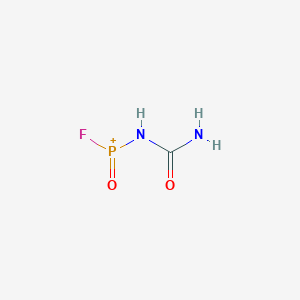
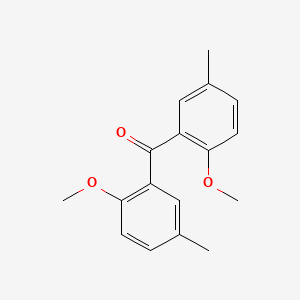
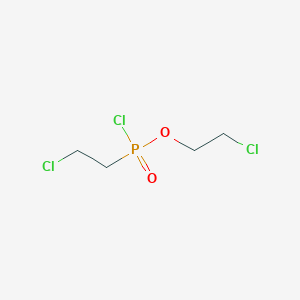
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
